molecular formula C11H17N3O5 B15350764 4-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-D-lyxose

4-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-D-lyxose

Cat. No.: B15350764
M. Wt: 271.27 g/mol
InChI Key: UKNURFWUZPWEDE-YEPSODPASA-N
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Description

4-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-D-lyxose is a fascinating compound with a unique structure that captures the interest of scientists across various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-D-lyxose typically involves several key steps. The preparation often starts with the formation of the core pyrimidine ring, followed by the introduction of the amino and oxo functional groups. The dimethyl acetal is then introduced under carefully controlled conditions to ensure the desired product is obtained. Standard synthetic routes involve:

  • Stepwise assembly of the pyrimidine nucleus

  • Protection and deprotection of functional groups

  • Formation of the anhydro and deoxy forms under dehydrating conditions

  • Addition of the dimethyl acetal under acidic or basic conditions

Industrial Production Methods

Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis might employ batch or continuous flow methods, with careful monitoring of temperature, pressure, and reagent concentrations. Catalysts and solvents used in these processes are chosen based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: This reaction typically affects the amino or deoxy groups, leading to the formation of new functionalized derivatives.

  • Reduction: Commonly targets the oxo group, converting it into alcohols or other reduced forms.

  • Substitution: Involves the replacement of functional groups, such as the amino group, with various substituents to create diverse derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminium hydride

  • Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products from these reactions vary widely depending on the conditions and reagents used, ranging from simple alcohols and amines to more complex heterocyclic derivatives.

Scientific Research Applications

The compound finds extensive use in several research domains:

  • Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

  • Biology: : Researchers study its interactions with biomolecules, such as DNA and proteins, to understand its potential as a therapeutic agent.

  • Medicine: : It is investigated for its pharmacological properties, including its potential to inhibit specific enzymes or pathways involved in disease processes.

  • Industry: : The compound's unique chemical properties make it useful in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with nucleic acids and proteins, altering their structure and function.

  • Pathways Involved: : It may inhibit or activate specific biochemical pathways, depending on its interactions with target molecules.

Comparison with Similar Compounds

4-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-D-lyxose stands out among similar compounds due to its unique combination of functional groups and structural features. Some similar compounds include:

  • 4-Amino-2-oxo-1(2H)-pyrimidinyl analogs

  • Deoxy and anhydro pyrimidine derivatives

  • Dimethyl acetal-containing sugars

Each of these related compounds possesses distinct chemical properties, but none combine all the features present in this compound, highlighting its uniqueness in various applications.

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

4-amino-1-[(3R,4S,5S)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]pyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-17-10(18-2)9-8(15)6(5-19-9)14-4-3-7(12)13-11(14)16/h3-4,6,8-10,15H,5H2,1-2H3,(H2,12,13,16)/t6-,8+,9+/m1/s1

InChI Key

UKNURFWUZPWEDE-YEPSODPASA-N

Isomeric SMILES

COC([C@@H]1[C@H]([C@@H](CO1)N2C=CC(=NC2=O)N)O)OC

Canonical SMILES

COC(C1C(C(CO1)N2C=CC(=NC2=O)N)O)OC

Origin of Product

United States

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